2-(Benzo[d]thiazol-2-ylthio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide
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Overview
Description
2-(Benzo[d]thiazol-2-ylthio)-N’-(3-(furan-2-yl)allylidene)acetohydrazide is a complex organic compound that features a benzothiazole moiety linked to a furan ring through an acetohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-N’-(3-(furan-2-yl)allylidene)acetohydrazide typically involves the following steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with carbon disulfide and a base, followed by cyclization with an appropriate aldehyde.
Thioether Formation: The benzothiazole derivative is then reacted with a suitable halide to form the thioether linkage.
Hydrazide Formation: The thioether is then treated with hydrazine hydrate to form the acetohydrazide.
Condensation Reaction: Finally, the acetohydrazide is condensed with furfuraldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-ylthio)-N’-(3-(furan-2-yl)allylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the hydrazide or thioether functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced hydrazides, thioethers.
Substitution: Substituted thioethers.
Scientific Research Applications
2-(Benzo[d]thiazol-2-ylthio)-N’-(3-(furan-2-yl)allylidene)acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.
Materials Science: It can be used in the development of organic semiconductors, light-emitting diodes, and other electronic materials.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 2
Biological Activity
2-(Benzo[d]thiazol-2-ylthio)-N'-(3-(furan-2-yl)allylidene)acetohydrazide is a compound that combines a benzo[d]thiazole moiety with a furan-substituted allylidene group. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is C₁₈H₁₅N₃OS, with a molecular weight of approximately 343.42 g/mol. This article reviews its synthesis, biological activities, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step procedures that include:
- Formation of Benzothiazole Derivative : The initial step often involves the condensation of benzothiazole derivatives with appropriate hydrazides.
- Allylidene Formation : The introduction of the furan ring through a suitable electrophilic substitution reaction.
- Final Coupling : The final product is obtained through coupling reactions that link the hydrazide to the furan moiety.
These synthetic strategies allow for the introduction of various substituents that can modify the compound's properties and enhance its biological activity.
Biological Activity
The biological activities of this compound have been investigated in various studies. Key findings include:
- Antioxidant Activity : Compounds containing benzothiazole and furan moieties exhibit significant antioxidant properties. In vitro assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) have demonstrated its ability to scavenge free radicals effectively .
- Antiproliferative Effects : Research has shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting potential as an anticancer agent. The mechanism may involve modulation of apoptotic pathways and cell cycle arrest .
- Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects, particularly through inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LO). These enzymes are critical in inflammatory processes, and compounds similar to this compound have shown IC₅₀ values in the sub-micromolar range .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute significantly to its biological activity. A comparative analysis with similar compounds reveals:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N'-(benzo[d]thiazol-2-yl)acetohydrazide | Benzothiazole core | Antimicrobial |
2-(benzo[d]oxazol-2-ylthio)-N'-(furan-2-ylmethylene)acetohydrazide | Oxazole instead of thiazole | Antitumor |
4-Methyl-N'-(furan-2-ylmethylene)acetohydrazide | Methyl substitution on acetohydrazide | Anti-inflammatory |
This table highlights how variations in molecular structure can influence biological activity, emphasizing the potential of this compound as a unique candidate for further pharmacological studies.
Case Studies
Recent studies have focused on evaluating the pharmacological potential of this compound:
- Photoprotective Effects : In a study assessing photostability and UV-filtering capabilities, it was found that derivatives similar to this compound could serve as effective UVA filters in sunscreen formulations .
- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory effects, showing promising results in reducing inflammation markers after treatment with this compound .
Properties
CAS No. |
308096-03-9 |
---|---|
Molecular Formula |
C16H13N3O2S2 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C16H13N3O2S2/c20-15(19-17-9-3-5-12-6-4-10-21-12)11-22-16-18-13-7-1-2-8-14(13)23-16/h1-10H,11H2,(H,19,20)/b5-3+,17-9+ |
InChI Key |
AZEFLBLKJZXJRG-AHEHSYJASA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC=CC3=CC=CO3 |
Origin of Product |
United States |
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